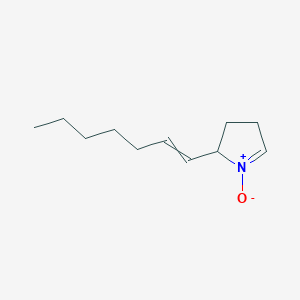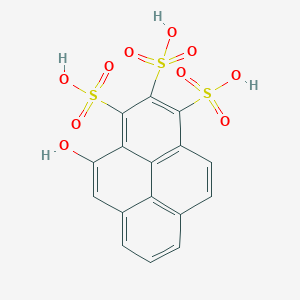![molecular formula C7H10O B14319588 6-Oxabicyclo[3.2.1]oct-3-ene CAS No. 113298-47-8](/img/structure/B14319588.png)
6-Oxabicyclo[3.2.1]oct-3-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Oxabicyclo[321]oct-3-ene is a bicyclic organic compound with the molecular formula C7H10O It is characterized by a unique structure that includes a seven-membered ring fused to a three-membered ring with an oxygen atom incorporated into the larger ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
6-Oxabicyclo[3.2.1]oct-3-ene can be synthesized through several methods. One common approach involves the reaction of 3,4-dihydro-2H-pyran-2-carbaldehyde (acrolein dimer) via a series of six reaction steps . Another method includes the thermolysis of α-hydroxyalkylidene carbenes generated from α,β-epoxy-N-aziridinylimines .
Industrial Production Methods
Industrial production of this compound is less common, but it can be achieved through the controlled polymerization of bicyclic acetals in the presence of strong Lewis acids such as antimony pentafluoride and antimony pentachloride .
Analyse Des Réactions Chimiques
Types of Reactions
6-Oxabicyclo[3.2.1]oct-3-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions, particularly at the oxygen-containing ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminium hydride is often used for reduction reactions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include cyclopentenes, dihydrofurans, and other substituted bicyclic compounds .
Applications De Recherche Scientifique
6-Oxabicyclo[3.2.1]oct-3-ene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Some derivatives have shown promise in medicinal chemistry for their potential therapeutic effects.
Industry: It is used in the synthesis of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-Oxabicyclo[3.2.1]oct-3-ene involves its unique structure, which allows it to participate in various chemical reactions. The oxygen atom in the ring system can act as a nucleophile or electrophile, depending on the reaction conditions. This versatility makes it a valuable intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[3.2.1]octane: Similar in structure but lacks the oxygen atom.
6-Azabicyclo[3.2.1]octane: Contains a nitrogen atom instead of oxygen.
6,8-Dioxabicyclo[3.2.1]octane: Contains an additional oxygen atom in the ring system.
Propriétés
Numéro CAS |
113298-47-8 |
|---|---|
Formule moléculaire |
C7H10O |
Poids moléculaire |
110.15 g/mol |
Nom IUPAC |
6-oxabicyclo[3.2.1]oct-3-ene |
InChI |
InChI=1S/C7H10O/c1-2-6-4-7(3-1)8-5-6/h1,3,6-7H,2,4-5H2 |
Clé InChI |
IBRNUVRVXAPQST-UHFFFAOYSA-N |
SMILES canonique |
C1C=CC2CC1CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


diphenyl-lambda~5~-phosphane](/img/structure/B14319512.png)
![1-[Chloro(4-methylphenyl)methyl]-4-phenoxybenzene](/img/structure/B14319524.png)

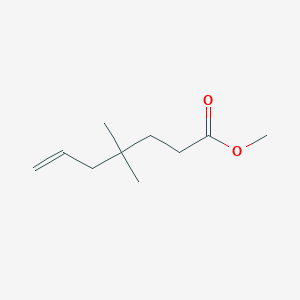
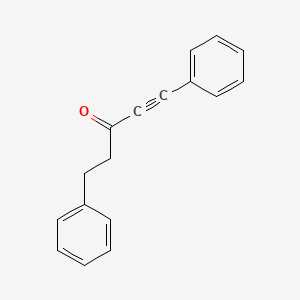
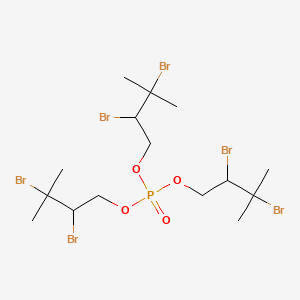

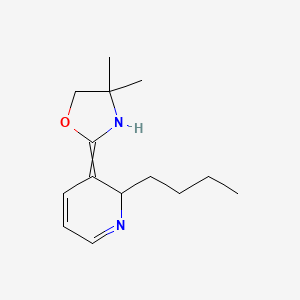
![3-{[(3,4-Dimethoxyphenyl)methyl]sulfanyl}-1H-1,2,4-triazol-5-amine](/img/structure/B14319570.png)



